molecular formula C18H13NO3S2 B11701755 5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one

5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one

Cat. No.: B11701755
M. Wt: 355.4 g/mol
InChI Key: AWJGMULVYBWXIS-CXUHLZMHSA-N
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Description

5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a benzo[1,3]dioxole group and a P-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one typically involves the condensation of 5-benzo[1,3]dioxol-5-ylmethylene-2-thioxo-thiazolidin-4-one with P-tolyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anticonvulsant and antitumor agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may interact with cellular proteins and enzymes, disrupting key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one
  • 5-Benzo(1,3)dioxol-5-ylmethylene-3-cyclohexyl-2-thioxo-thiazolidin-4-one
  • 5-Benzo(1,3)dioxol-5-ylmethylene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one

Uniqueness

5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the P-tolyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C18H13NO3S2

Molecular Weight

355.4 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13NO3S2/c1-11-2-5-13(6-3-11)19-17(20)16(24-18(19)23)9-12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9+

InChI Key

AWJGMULVYBWXIS-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S

Origin of Product

United States

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